molecular formula C20H25N7O B2677547 4-(4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(oxan-4-yl)pyrimidine CAS No. 2415566-27-5

4-(4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(oxan-4-yl)pyrimidine

Cat. No.: B2677547
CAS No.: 2415566-27-5
M. Wt: 379.468
InChI Key: USESNRGFSSGGKH-UHFFFAOYSA-N
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Description

4-(4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(oxan-4-yl)pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, a piperazine ring, and an oxane (tetrahydropyran) ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(oxan-4-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine ring system.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyrazolo[1,5-a]pyrimidine core.

    Attachment of the Oxane Ring: The oxane ring is typically introduced via a nucleophilic substitution reaction, where an appropriate oxane derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(oxan-4-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles under appropriate conditions, such as elevated temperatures or the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4-(4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(oxan-4-yl)pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(oxan-4-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit kinases involved in cell proliferation, leading to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-Methylpyrazolo[1,5-a]pyrimidine Derivatives: These compounds share the pyrazolo[1,5-a]pyrimidine core and exhibit similar biological activities.

    Piperazine-Containing Compounds: Compounds with piperazine rings are known for their diverse pharmacological properties.

    Oxane-Containing Compounds: Oxane derivatives are used in various applications, including as solvents and intermediates in organic synthesis.

Uniqueness

4-(4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(oxan-4-yl)pyrimidine is unique due to its combination of the pyrazolo[1,5-a]pyrimidine core, piperazine ring, and oxane ring. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-methyl-7-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O/c1-15-12-20(27-18(24-15)2-5-23-27)26-8-6-25(7-9-26)19-13-17(21-14-22-19)16-3-10-28-11-4-16/h2,5,12-14,16H,3-4,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USESNRGFSSGGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)N3CCN(CC3)C4=NC=NC(=C4)C5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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